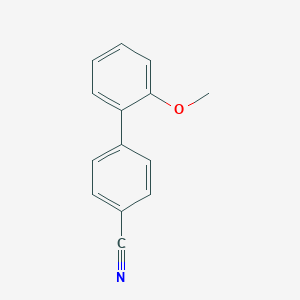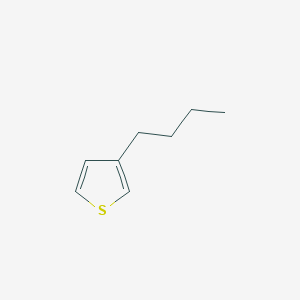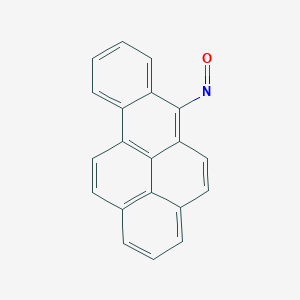![molecular formula C14H15N3O6S2 B039428 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid CAS No. 125183-57-5](/img/structure/B39428.png)
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid, also known as Direct Fast Black G, is a synthetic dye commonly used in the textile industry. It is a water-soluble, azo compound that has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G is not fully understood, but it is believed to involve the binding of the dye to specific sites on target molecules. This binding can lead to changes in the conformation and function of these molecules, which can ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, as well as the ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has several advantages as a laboratory reagent. It is relatively inexpensive, readily available, and has a high degree of water solubility. However, it also has some limitations, including its potential toxicity and the fact that it can interfere with certain types of assays.
Orientations Futures
There are several potential future directions for research involving 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G. One area of interest is the development of new biosensors and other analytical tools that utilize the unique properties of this dye. Additionally, there is interest in further exploring its potential as an antioxidant and anti-inflammatory agent, as well as its potential as a therapeutic agent for various types of cancer. Finally, there is potential for further research into the environmental impact of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G and other synthetic dyes, as well as the development of more sustainable alternatives.
Méthodes De Synthèse
The synthesis of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxy-2-naphthoic acid and 4-aminobenzenesulfonic acid. The resulting product is then sulfonated to produce the final compound.
Applications De Recherche Scientifique
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been widely used in scientific research due to its unique properties. It has been used as a tracer in studies of water flow and transport in soils, as well as in the development of biosensors for detecting heavy metals in water. Additionally, it has been used as a model compound for studying the adsorption and desorption of dyes on various materials.
Propriétés
Numéro CAS |
125183-57-5 |
|---|---|
Nom du produit |
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
Formule moléculaire |
C14H15N3O6S2 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)12-5-3-10(4-6-12)15-16-11-7-13(24(18,19)20)9-14(8-11)25(21,22)23/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
Clé InChI |
YFDPPIDRNRGGSM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Synonymes |
5-(4-dimethylaminophenyl)diazenylbenzene-1,3-disulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




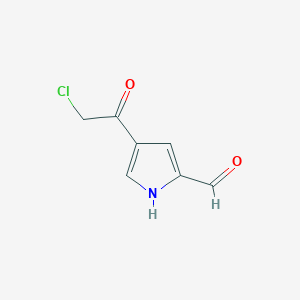


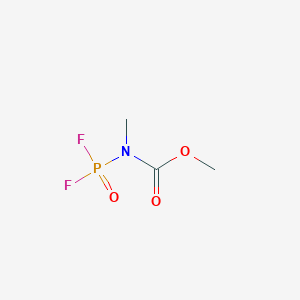
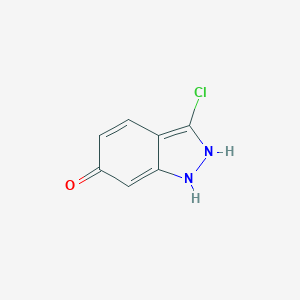
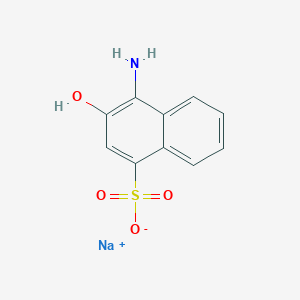
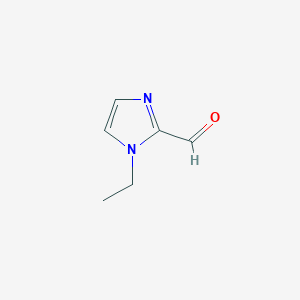
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
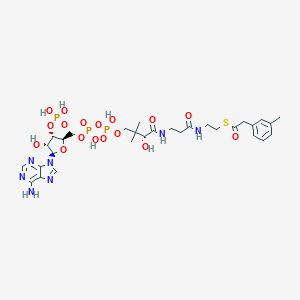
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
